molecular formula C18H13N3O2 B5347602 methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate

methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate

Cat. No.: B5347602
M. Wt: 303.3 g/mol
InChI Key: UOAOVQWGUYMVLC-GXDHUFHOSA-N
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Description

Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to interact with biopolymers in the living system, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways are still under investigation.

Properties

IUPAC Name

methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-18(22)13-8-6-12(7-9-13)10-14(11-19)17-20-15-4-2-3-5-16(15)21-17/h2-10H,1H3,(H,20,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAOVQWGUYMVLC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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